1-Hydroxy-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-Hydroxy-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound with significant biochemical and pharmacological properties. This compound is known for its potent inhibitory effects on specific ion channels, making it a valuable tool in scientific research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrido[1,2-a]benzimidazole derivative with trifluoromethylating agents and subsequent hydroxylation and cyanation steps . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives with altered pharmacological properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups, modifying its activity and selectivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility in research .
Scientific Research Applications
1-Hydroxy-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily by blocking TMEM16A calcium-activated chloride channels. This inhibition occurs through interaction with the anion pore, preventing chloride ion conductance and modulating cellular processes dependent on these channels . The molecular targets include specific residues within the TMEM16A channel, which are critical for its selectivity and sensitivity .
Comparison with Similar Compounds
Niclosamide: Another TMEM16 inhibitor with similar binding properties.
Benzimidazole Derivatives: Compounds like 2-(4-trifluoromethyl-phenyl)-6-(3-trifluoromethyl-pyridin-2-yl)-1H-benzoimidazole share structural similarities and pharmacological activities.
Uniqueness: 1-Hydroxy-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific trifluoromethyl and hydroxy functional groups, which confer distinct chemical and biological properties. Its potent and selective inhibition of TMEM16A channels sets it apart from other similar compounds .
Properties
IUPAC Name |
1-oxo-3-(trifluoromethyl)-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F3N3O/c14-13(15,16)8-5-11(20)19-10-4-2-1-3-9(10)18-12(19)7(8)6-17/h1-5,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTYCXMNTMSRLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(C(=CC(=O)N23)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49642647 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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